molecular formula C36H41N5O11 B599716 Suc-Ala-Glu-Pro-Phe-AMC CAS No. 142997-30-6

Suc-Ala-Glu-Pro-Phe-AMC

Cat. No. B599716
M. Wt: 719.748
InChI Key: HOKKGJXGOTWVKM-ZYEMSUIVSA-N
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Description

Suc-Ala-Glu-Pro-Phe-AMC is a fluorogenic substrate for the peptidylprolyl isomerase Pin1 . It has a molecular weight of 719.75 and a sum formula of C₃₆H₄₁N₅O₁₁ .


Molecular Structure Analysis

The IUPAC name for Suc-Ala-Glu-Pro-Phe-AMC is (4S)-5- { (2S)-2- [ ( { (1S)-1-benzyl-2- [ (4-methyl-2-oxo-2H-chromen-7-yl)amino]-2-oxoethyl}amino)carbonyl]-1-pyrrolidinyl}-4- ( { (2S)-2- [ (3-carboxypropanoyl)amino]propanoyl}amino)-5-oxopentanoic acid . The compound contains a total of 96 bonds, including 55 non-H bonds, 21 multiple bonds, 16 rotatable bonds, 9 double bonds, and 12 aromatic bonds .


Chemical Reactions Analysis

Suc-Ala-Glu-Pro-Phe-AMC is a substrate for various enzymes. It is hydrolyzed by carboxypeptidase Y, cathepsin G, and chymotrypsin . It has also been used to analyze the chymotrypsin-like activity of trypsins .


Physical And Chemical Properties Analysis

Suc-Ala-Glu-Pro-Phe-AMC has a molecular weight of 719.75 and a sum formula of C₃₆H₄₁N₅O₁₁ . It is recommended to be stored at temperatures below -15°C .

Relevant Papers One relevant paper titled “Biochemical and Enzymatic Characterization of Human Kallikrein 5 (hK5), a Novel Serine Protease Potentially Involved in Cancer Progression” discusses the use of similar compounds in the study of protease activity, enzymatic reactions, and peptide synthesis .

Scientific Research Applications

  • Enzyme Activity in Pancreatic Membranes : A study by Mumford et al. (1980) identified an endopeptidase in solubilized dog pancreas microsomes that hydrolyzes the fluorogenic peptide substrate Suc-Ala-Ala-Phe-7-amino-4-methylcoumarin (AMC), which is structurally similar to Suc-Ala-Glu-Pro-Phe-AMC. This enzyme was identified as a zinc metallopeptidase due to its inhibition by specific inhibitors and demonstrated specificity for cleaving between certain amino acid residues (Mumford et al., 1980).

  • Proteasome Research : Reidlinger et al. (1997) used similar peptides in their study of 20 and 26 S proteasomes isolated from rat liver. They explored the kinetic properties of these proteasomes with various substrates, including those similar to Suc-Ala-Glu-Pro-Phe-AMC, to understand differences in enzymatic activity (Reidlinger et al., 1997).

  • Solid-Phase Synthesis of Peptides : Kaspari et al. (2009) discussed the solid-phase synthesis of peptides with structures like Suc-Ala-Glu-Pro-Phe-AMC. They synthesized various peptides to study their hydrolysis by enzymes such as subtilisin Carlsberg and peptidyl-prolyl cis/trans-isomerases (Kaspari et al., 2009).

  • Peptidyl Prolyl cis-trans Isomerase Activities : Harrison & Stein (1990) investigated the substrate specificities of peptidyl prolyl cis-trans isomerase activities using peptides including Suc-Ala-Xaa-Pro-Phe-p-nitroanilide, where Xaa varies. This study provides insights into the isomerization activities of cyclophilin and FK-506 binding protein (Harrison & Stein, 1990).

  • Effects of Diets on Enzyme Activity : Brito et al. (2007) explored the effects of high-glucose and high-sucrose diets on enzyme activities, including delta-aminolevulinate dehydratase (delta-ALA-D). Their findings contribute to understanding how diet influences enzyme activities and oxidative stress (Brito et al., 2007).

  • Analysis of Proteolytic Enzymes : Chandu et al. (2003) identified an enzyme in Escherichia coli, PepN, responsible for hydrolyzing a fluorogenic endopeptidase substrate, indicating similarities in enzyme functionalities across different domains of life (Chandu et al., 2003).

  • Protease Activity in Insects : Malik et al. (2012) discovered protease activity in apolipophorin III from the hemolymph of desert locust, Schistocerca gregaria, using substrates like Suc-Ala-Ala-Pro-Phe-AMC. This finding suggests additional functions for this protein beyond its known role in lipid transport (Malik et al., 2012).

  • Differentiating Enzymatic Activities : Viglio et al. (1999) demonstrated the use of Micellar Electrokinetic Chromatography (MEKC) to differentiate between the enzymatic activities of various proteases, including the use of substrates similar to Suc-Ala-Glu-Pro-Phe-AMC (Viglio et al., 1999).

properties

IUPAC Name

(4S)-4-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H41N5O11/c1-20-17-32(47)52-28-19-23(10-11-24(20)28)38-34(49)26(18-22-7-4-3-5-8-22)40-35(50)27-9-6-16-41(27)36(51)25(12-14-30(43)44)39-33(48)21(2)37-29(42)13-15-31(45)46/h3-5,7-8,10-11,17,19,21,25-27H,6,9,12-16,18H2,1-2H3,(H,37,42)(H,38,49)(H,39,48)(H,40,50)(H,43,44)(H,45,46)/t21-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKKGJXGOTWVKM-ZYEMSUIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H41N5O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

719.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Suc-Ala-Glu-Pro-Phe-AMC

Citations

For This Compound
1
Citations
AY Mercedes-Camacho - 2011 - vtechworks.lib.vt.edu
The peptidyl prolyl cis/trans isomerase, PPIase, has been the focus of numerous studies in the field of cell cycle regulation since proline-directed phosphorylation is an essential …
Number of citations: 0 vtechworks.lib.vt.edu

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